molecular formula C10H7BrO3S B13016989 Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13016989
M. Wt: 287.13 g/mol
InChI Key: UHYONMZNOCMIMW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and the use of catalysts to enhance reaction efficiency. The use of microwave-assisted synthesis is also gaining popularity due to its rapid and efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, thiophene derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxy group on the thiophene ring enhances its reactivity and potential biological activities compared to other thiophene derivatives .

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3

InChI Key

UHYONMZNOCMIMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O

Origin of Product

United States

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